

Gandotinib overall survival data compared to standard care

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Compound Focus: Gandotinib

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Gandotinib Clinical Trial Data Summary

The table below summarizes the key efficacy and safety findings from the main clinical trials of **Gandotinib**. A Phase 2 study specifically evaluated its use in patients with myeloproliferative neoplasms (MPNs) who had previously failed treatment with Ruxolitinib, a standard-of-care JAK inhibitor [1] [2].

Trial Phase	Patient Population	Key Efficacy Findings	Key Safety Findings
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| **Phase 2** [2] | JAK2 V617F-positive MPNs (PV, ET, MF); included patients previously treated with Ruxolitinib [1]. | **Overall Response Rate (ORR):**

- **Polycythemia Vera (PV):** 95%
- **Essential Thrombocythemia (ET):** 90.5%
- **Myelofibrosis (MF):** 9.1%

Symptom Improvement:

- 44% had $\geq 50\%$ improvement in MPN-SAF Total Symptom Score at 1 year [2]. | **Most Frequent Grade 3/4 Events:**
 - Anemia (11.6%)
 - Hyperuricemia (3.2%)
 - Fatigue (2.9%)

- Diarrhea (2.2%)
- Thrombocytopenia (2.2%) [2]. | | **Phase 1** [3] | JAK2 V617F-positive Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia. | **Spleen Volume Reduction:** 20/32 (62.5%) evaluable patients achieved a $\geq 50\%$ reduction in palpable spleen length at some point during therapy [3]. | **Maximum Tolerated Dose:** 120 mg daily.

Most Common Any-Grade AEs: Diarrhea (55.3%) and Nausea (42.1%), mostly Grade 1.

Dose-Limiting Toxicities: Increased blood creatinine and hyperuricemia [3]. |

Experimental Protocols from Key Studies

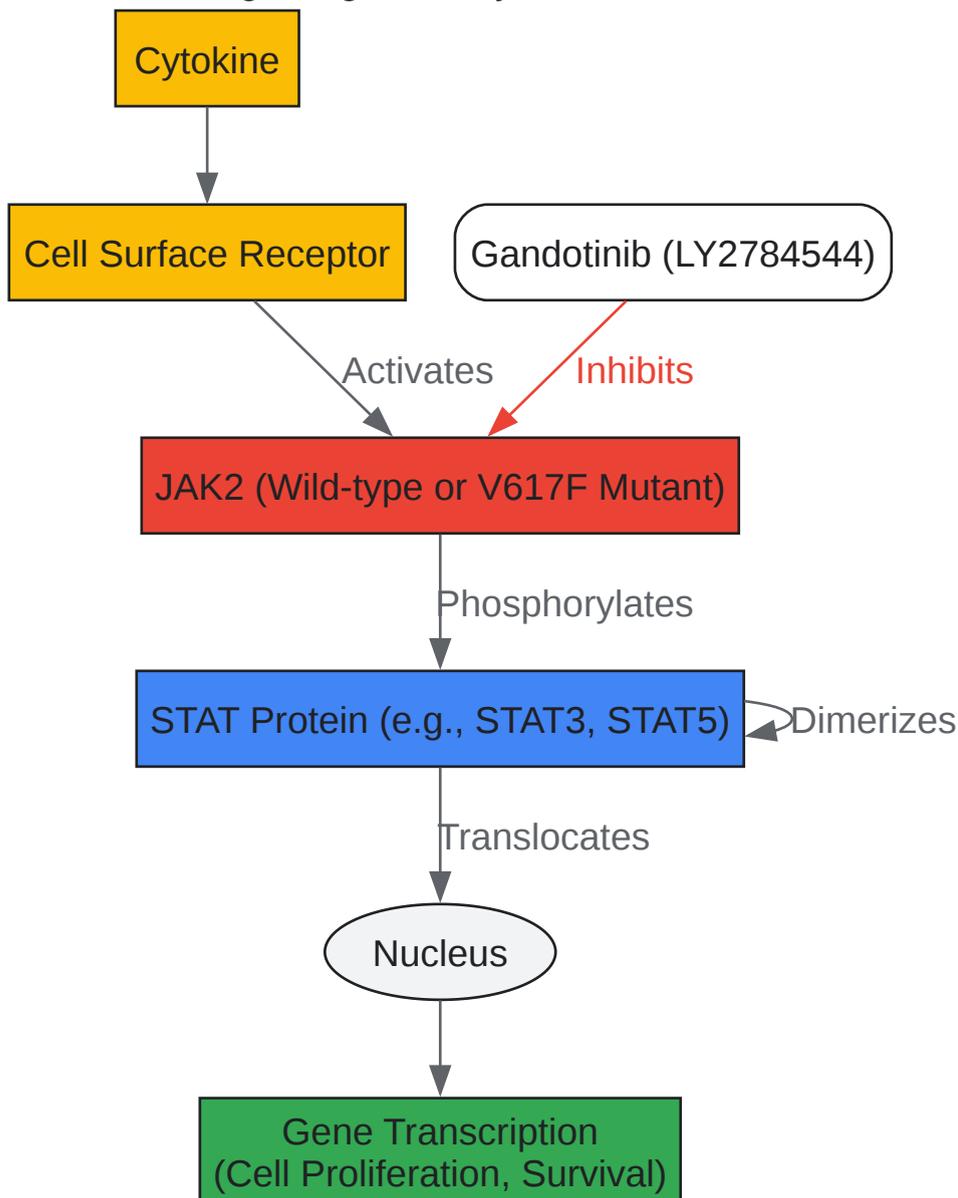
For research and development professionals, the methodologies from recent preclinical and clinical studies are detailed below.

- **Preclinical Study on Mastocytosis (2025):** This study investigated **Gandotinib** and Fedratinib in human mast cell (MC) lines (HMC-1.2 and ROSAKIT **D816V**) and primary human cord blood-derived MCs.
 - **Cell Viability Assay:** Cells were seeded and treated with JAK inhibitors for 48 hours. Viability was determined using the **CyQUANT XTT assay**, measuring absorbance at 450 nm and 660 nm. IC50 values were calculated via non-linear regression analysis [4].
 - **Proliferation & Apoptosis Assays:** Proliferation was measured after treatment with inhibitors. Apoptosis was assessed using flow cytometry-based assays (not explicitly detailed, but typical methods include Annexin V/PI staining) [4].
 - **Combinatorial Drug Testing:** **Gandotinib** and Fedratinib were combined with TKIs (Avapritinib, Midostaurin) to test for enhanced effects compared to TKI monotherapy [4].
- **Phase 1 Clinical Trial Design:** The first-in-human study for **Gandotinib** had a standard **3 + 3 dose-escalation design**.
 - **Primary Objectives:** Determine safety, tolerability, and the recommended oral daily dose.
 - **Dosing Regimen:** **Gandotinib** was administered orally once daily in 28-day cycles. The Maximum Tolerated Dose (MTD) was defined as 120 mg.
 - **Patient-Reported Outcomes (PROs):** Efficacy was also measured using the **Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF)** and the **EORTC QLQ-C30 questionnaire** at baseline and regular intervals [3].

Gandotinib's Mechanism of Action and Signaling Pathway

Gandotinib is a small-molecule inhibitor that selectively targets **Janus kinase 2 (JAK2)** and demonstrates increased potency for the mutated **JAK2V617F** isoform, which drives the pathogenesis of many MPNs [3] [1]. The following diagram illustrates the JAK-STAT signaling pathway that **Gandotinib** inhibits.

JAK-STAT Signaling Pathway and Gandotinib Inhibition



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Research Implications and Data Gaps

- **Promising Efficacy in Specific MPNs:** The high response rates in **JAK2 V617F-mutated PV and ET** are notable and suggest a population where **Gandotinib** may offer significant benefit [2].
- **Limited Efficacy in Myelofibrosis:** The low ORR in MF patients, particularly those without the JAK2 V617F mutation or who are Ruxolitinib-resistant, indicates a limited role in this advanced disease setting [2].
- **Critical Data Gap on Overall Survival:** The search results do not contain any direct head-to-head comparison of **Gandotinib** versus standard care (like Ruxolitinib) with overall survival as an endpoint. The available efficacy data focuses on response rates and symptom improvement. **Overall survival data from a randomized Phase 3 trial is absent**, which is crucial for definitive comparison.

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